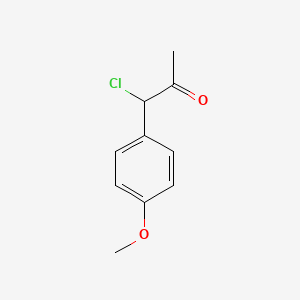

1-Chloro-1-(4-methoxyphenyl)propan-2-one

描述

Significance of α-Haloketones as Strategic Intermediates in Organic Synthesis

The synthetic value of α-haloketones has been extensively demonstrated in chemical literature. chemicalbook.com Their bifunctional nature, possessing two reactive sites for nucleophilic attack, makes them prized as versatile building blocks for constructing more complex molecular architectures. chemicalbook.comresearchgate.net This reactivity is exploited in a multitude of transformations, including nucleophilic substitution reactions, where the halogen acts as a good leaving group, and reactions involving the carbonyl group. researchgate.netevitachem.com

A primary application of α-haloketones is in the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, many of which form the core of biologically active molecules. researchgate.netbldpharm.com For instance, they are key precursors in the Hantzsch pyrrole (B145914) synthesis and the synthesis of thiazoles. nih.gov Research has consistently shown that α-chloro-, α-bromo-, and α-iodo ketones are crucial intermediates in the development of pharmacologically significant compounds. researchgate.netbldpharm.com Over the last two decades, significant efforts have been made to develop greener and more efficient methods for synthesizing these industrially relevant compounds. bldpharm.com

Overview of the Research Landscape Pertaining to Aryl-Substituted Propan-2-ones

Aryl-substituted propan-2-ones, which feature a phenyl ring attached to a propanone backbone, are a significant subclass of ketones investigated in organic chemistry. The presence of the aromatic ring influences the reactivity of the adjacent carbonyl group and provides a site for further functionalization through electrophilic aromatic substitution. Research in this area includes the development of novel synthetic methods and their application as intermediates. For example, a convenient synthesis for a series of 1-aryl-2-propanones has been developed using aromatic amines as precursors via a diazo-reaction and an improved Meerwein arylation.

The parent compound, 1-phenyl-2-propanone, and its derivatives are of interest in medicinal chemistry and are found in various natural products. The introduction of substituents onto the aryl ring, such as a methoxy (B1213986) group found in 1-(4-methoxyphenyl)propan-2-one, can significantly alter the compound's electronic properties and reactivity, making it a target for synthetic exploration. foodb.ca These compounds serve as precursors for a range of more complex molecules, including those with potential applications in materials science and pharmaceuticals. evitachem.com

Specific Academic Relevance of 1-Chloro-1-(4-methoxyphenyl)propan-2-one

This compound (CAS No. 23022-81-3) is a halogenated aromatic ketone. bldpharm.com Its academic relevance stems directly from its classification as an α-haloketone and an aryl-substituted propanone. As such, it is recognized primarily as a valuable building block in organic synthesis. bldpharm.com

The compound combines the key reactive features of its class: the α-chloro ketone moiety and a methoxy-activated phenyl ring. The chlorine atom at the α-position makes the carbon susceptible to nucleophilic substitution, a cornerstone reaction for creating new carbon-carbon and carbon-heteroatom bonds. The ketone's carbonyl group can undergo a variety of reactions, including reductions and condensations. evitachem.com Furthermore, the 4-methoxy group on the phenyl ring is an electron-donating group that can influence the reactivity of the aromatic system in substitution reactions.

While extensive academic studies focusing solely on this specific molecule are not abundant in the literature, its structural motifs are found in precursors for more complex molecules. For example, related 1-chloro-1-(arylhydrazono)-2-propanones are known intermediates in the synthesis of pyrazoles and other heterocyclic systems. researchgate.netnih.gov The academic interest in this compound lies in its potential as an intermediate for creating diverse molecular structures, particularly in the fields of medicinal chemistry and materials science, where α-haloketones are routinely employed. evitachem.com Its availability from commercial suppliers underscores its role as a ready starting material for synthetic research endeavors. bldpharm.com

Compound Data

The following table summarizes known data for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 23022-81-3 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Chemical Class | α-Haloketone, Aryl Ketone, Ether |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-1-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZVJGRJFJOGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648312 | |

| Record name | 1-Chloro-1-(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23022-81-3 | |

| Record name | 1-Chloro-1-(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Chloro 1 4 Methoxyphenyl Propan 2 One

Established Synthetic Routes to 1-Chloro-1-(4-methoxyphenyl)propan-2-one

The synthesis of α-chloroketones like this compound can be achieved through several methods. These routes often begin with precursors such as appropriately substituted aromatic compounds or carboxylic acids.

Synthesis via Acylation Reactions Utilizing 4-Methoxyphenylacetyl Chloride

A primary route to α-chloroketones involves the acylation of a suitable substrate with an acid chloride. mdpi.com In the context of this compound, the precursor 4-methoxyphenylacetyl chloride is a key reagent. This acid chloride can be prepared from 4-methoxyphenylacetic acid by reacting it with thionyl chloride.

One common strategy is a Friedel-Crafts acylation reaction. evitachem.comevitachem.com While direct acylation to form the propan-2-one structure is complex, a related synthesis involves the Friedel-Crafts acylation of anisole (B1667542) with 3-chloropropionyl chloride to produce 3-Chloro-1-(4-methoxyphenyl)propan-1-one. chemicalbook.com The subsequent conversion to the desired 1-chloro-2-propanone isomer would require additional synthetic steps.

A more direct, though challenging, approach would be the reaction of 4-methoxyphenylacetyl chloride with a methylating agent that subsequently allows for chlorination at the α-position. The reactivity of the resulting ketone, 1-(4-methoxyphenyl)propan-2-one (also known as p-methoxyphenylacetone), is central to forming the final product. nih.govnist.gov

Exploration of Alternative Synthetic Pathways

Alternative pathways to α-chloroketones often focus on avoiding hazardous reagents like diazomethane, which has been traditionally used in the Arndt-Eistert homologation to form diazoketones that are then converted to α-chloroketones. researchgate.net

One such safer alternative involves the one-carbon chain extension of esters. nih.gov For instance, a methyl ester can react with dimethylsulfoxonium methylide to form a β-keto dimethylsulfoxonium ylide. This intermediate is then treated with hydrogen chloride to yield the corresponding α-chloroketone. nih.gov Applying this to a derivative of 4-methoxyphenylacetic acid could provide a viable route.

Another method involves the direct α-halogenation of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one. nih.gov Various reagents can be employed for the direct chlorination of ketones, including N-chlorosuccinimide (NCS). organic-chemistry.org The reaction proceeds via the enol or enolate form of the ketone.

Furthermore, a practical one-step method for preparing α-chloroketones from phenylacetic acid derivatives has been developed. organic-chemistry.org This method utilizes the reactivity of an intermediate magnesium enolate dianion with chloromethyl carbonyl electrophiles, followed by spontaneous decarboxylation. organic-chemistry.org

A related synthesis involves the reaction of a substituted benzenediazonium (B1195382) chloride with a β-keto ester, such as methyl 2-chloro-3-oxobutanoate, to form a 1-chloro-1-(arylhydrazono)-2-propanone. researchgate.netresearchgate.net This highlights another potential, though structurally different, pathway starting from p-methoxyaniline.

Chemical Transformations and Reactivity Profiles of this compound

The presence of the α-chloro, ketone, and methoxyphenyl functionalities imparts a rich reactivity profile to this compound, making it a versatile building block.

Nucleophilic Substitution Reactions at the α-Chlorinated Carbon Center

The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution. evitachem.comlibretexts.org This reactivity is a cornerstone of its utility in synthesis. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond towards attack by nucleophiles.

A variety of nucleophiles can displace the chloride ion, including amines, thiols, and alkoxides. evitachem.com This allows for the introduction of diverse functional groups at this position, leading to a wide array of derivatives. For example, reaction with an amine would yield an α-aminoketone, a valuable scaffold in medicinal chemistry. The general principle of nucleophilic substitution at an alkyl halide center has been a fundamental concept in organic chemistry since the work of Paul Walden in the late 19th century. libretexts.orglibretexts.org

The table below summarizes potential nucleophilic substitution reactions.

| Nucleophile | Product Type |

| Amine (R-NH₂) | α-Aminoketone |

| Thiol (R-SH) | α-Thioketone |

| Alkoxide (R-O⁻) | α-Alkoxyketone |

| Azide (N₃⁻) | α-Azidoketone |

Reduction of the Ketone Functionality

The ketone carbonyl group in this compound can be reduced to a secondary alcohol. evitachem.com This transformation can be achieved using various reducing agents.

Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com The choice of reagent can sometimes influence the stereochemical outcome of the reaction, especially if the resulting alcohol is chiral. The product of this reduction is a chlorohydrin, which is a valuable synthetic intermediate. acs.org For instance, optically active chlorohydrins can be used in the synthesis of amino alcohols, epoxides, and glycols. acs.org

The table below outlines common reducing agents and their corresponding products.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 1-Chloro-1-(4-methoxyphenyl)propan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Chloro-1-(4-methoxyphenyl)propan-2-ol |

Bienzymatic reductive cascades have also been developed for the stereoselective synthesis of chiral chlorohydrins from α-chloroketones, highlighting the importance of these compounds. acs.org

Oxidation Reactions Involving the Methoxy (B1213986) Group

The methoxy group on the phenyl ring can undergo oxidation under certain conditions, although this is generally a more challenging transformation compared to reactions at the other functional groups. Strong oxidizing agents would be required to cleave the ether linkage. For example, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methoxy group, although this might also affect other parts of the molecule. evitachem.com It is more common for the benzylic position to be susceptible to oxidation if it were an alkyl group, but the methoxy group itself is relatively stable.

Selective Deoxygenation of α-Chloro Carbonyl Systems

The selective deoxygenation of α-chloro carbonyl systems represents a valuable transformation in organic synthesis, allowing for the removal of the carbonyl oxygen while retaining the α-chloro substituent. This process effectively converts an α-chloro ketone into a chloroalkane. While this reaction is a known strategy for modifying carbonyl compounds, specific documented examples detailing the selective deoxygenation of this compound are not extensively reported in the scientific literature. However, general methodologies for the deoxygenation of ketones can be considered for their potential applicability to this specific substrate.

One common approach for the deoxygenation of ketones is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. Another method is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. The suitability of these methods for an α-chloro ketone like this compound would need to be evaluated to ensure the preservation of the chloro substituent, as harsh reaction conditions could lead to side reactions, such as elimination or substitution of the chlorine atom.

A general representation of a potential deoxygenation reaction is presented in the table below. It is important to note that the specific reagents and conditions would require experimental optimization for the target molecule.

Table 1: Conceptual Reaction for Selective Deoxygenation

| Reactant | General Reaction | Potential Product | Notes |

|---|---|---|---|

| This compound | [Deoxygenation Reagents] → | 1-Chloro-1-(4-methoxyphenyl)propane | The choice of reagents is crucial to avoid elimination or substitution of the α-chloro group. |

Formation of Hydrazonoyl Derivatives as Precursors to Heterocycles

A significant application of this compound lies in its conversion to hydrazonoyl derivatives, which are highly versatile intermediates for the synthesis of a wide variety of heterocyclic compounds. nih.gov Specifically, the corresponding hydrazonoyl chloride, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, has been synthesized and characterized. nih.govresearchgate.net

The synthesis of this hydrazonoyl chloride is typically achieved through the Japp-Klingemann reaction. This involves the coupling of a diazonium salt, in this case, prepared from 4-methoxyaniline, with a β-dicarbonyl compound that can readily enolize. In the documented synthesis, methyl 2-chloro-3-oxobutanoate is used as the active methylene (B1212753) compound. nih.govresearchgate.net The reaction proceeds by the addition of the diazonium salt to the enolate, followed by the cleavage of the acetyl group to yield the desired hydrazonoyl chloride.

The resulting 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one is a stable, crystalline solid. nih.govresearchgate.net X-ray crystallographic studies have confirmed its structure, revealing that the molecule is nearly planar and adopts a Z configuration about the C=N double bond. nih.govresearchgate.net In the solid state, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains. nih.govresearchgate.net These hydrazonoyl chlorides are valuable precursors for synthesizing five- and six-membered heterocyclic rings, such as pyrazoles and pyrroles, through reactions with various nucleophiles and dipolarophiles. nih.govnih.govresearchgate.netnih.gov

Table 2: Synthesis and Properties of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

| Parameter | Details | Reference |

|---|---|---|

| Starting Materials | 4-Methoxyaniline (to form the diazonium salt) and methyl 2-chloro-3-oxobutanoate | nih.govresearchgate.net |

| Reaction Type | Japp-Klingemann reaction | nih.govresearchgate.net |

| Product | 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | nih.govresearchgate.net |

| Molecular Formula | C10H11ClN2O2 | nih.govresearchgate.net |

| Molecular Weight | 226.66 g/mol | researchgate.net |

| Configuration | The C=N double bond has a Z configuration. | nih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Application | Intermediate for the synthesis of pyrazoles and other heterocycles. | nih.govnih.govresearchgate.net |

Utility of 1 Chloro 1 4 Methoxyphenyl Propan 2 One in Advanced Organic Synthesis

Applications as a Building Block for Complex Organic Molecules

The utility of 1-Chloro-1-(4-methoxyphenyl)propan-2-one as a foundational element in the synthesis of more intricate molecules is well-established. Its reactivity is primarily centered around the α-chloro ketone functional group, which provides two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the adjacent carbon atom bearing the chlorine. This dual reactivity allows for a range of chemical transformations, enabling the construction of larger and more complex molecular frameworks.

The presence of the 4-methoxyphenyl (B3050149) group also plays a significant role in the reactivity of the molecule. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the aromatic ring and the adjacent reactive centers, which can be exploited in various synthetic strategies.

Role in the Synthesis of Specific Compound Classes

The application of this compound is particularly prominent in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their widespread presence in natural products and their diverse biological activities.

Heterocyclic Compound Synthesis (e.g., Pyrazoles and other heterocycles)

A significant application of this compound and its derivatives is in the synthesis of pyrazoles. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and they form the core structure of many biologically active molecules. The synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.com

In this context, this compound can serve as a precursor to a 1,3-dielectrophilic species. For instance, its reaction with a hydrazine derivative can lead to the formation of a pyrazole (B372694) ring. A closely related compound, 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, has been identified as a key intermediate in the synthesis of pyrazoles. nih.govresearchgate.net This intermediate is typically formed by the reaction of a diazonium salt with a β-keto ester, followed by manipulation to the α-chloro ketone hydrazone. Subsequent intramolecular cyclization of this intermediate yields the pyrazole ring.

The general synthetic approach for pyrazole formation from α-haloketones is a well-established method in organic synthesis. organic-chemistry.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution to close the ring and form the pyrazole. The substitution pattern on the final pyrazole ring can be controlled by the choice of the starting α-haloketone and the hydrazine derivative.

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |

| This compound derivative | Hydrazine derivative | Substituted Pyrazoles | Cyclocondensation |

| α-Haloketone | Nucleophile (e.g., amine, thiol) | Various Heterocycles | Nucleophilic Substitution/Cyclization |

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

The pyrazole scaffold, readily accessible from precursors like this compound, is a "privileged structure" in medicinal chemistry and agrochemical research. This means that this particular molecular framework is frequently found in compounds with significant biological activity.

In the pharmaceutical industry , numerous drugs containing a pyrazole core have been developed for a wide range of therapeutic applications. For example, Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that features a diarylpyrazole structure. nih.govnih.govresearchgate.net The synthesis of analogues of such drugs often relies on the construction of the central pyrazole ring, for which α-haloketones can be valuable starting materials. moreheadstate.eduresearchgate.net

In the agrochemical sector , pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. A prominent example is Fipronil (B1672679), a broad-spectrum insecticide, which contains a substituted pyrazole ring. google.comresearchgate.net The synthesis of fipronil and its analogues involves the formation of a pyrazole nitrile intermediate, highlighting the importance of pyrazole chemistry in developing new crop protection agents.

| Compound Class | Starting Material/Intermediate | Application Area |

| Substituted Pyrazoles | This compound | Pharmaceuticals, Agrochemicals |

| Diarylpyrazoles | α-Haloketone derivatives | Anti-inflammatory drugs (e.g., Celecoxib analogues) |

| Phenylpyrazole Insecticides | Pyrazole nitrile intermediates | Crop protection (e.g., Fipronil analogues) |

Advanced Spectroscopic and Structural Characterization of 1 Chloro 1 4 Methoxyphenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. uobasrah.edu.iqencyclopedia.pub For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are used to assign signals and establish connectivity between atoms. mdpi.com The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling patterns reveal information about adjacent nuclei. docbrown.info

For the related derivative, 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one , specific assignments have been made. mdpi.com The methoxy (B1213986) group (-OCH₃) protons show a singlet at δH 3.80 ppm, correlating to a carbon signal at δC 55.18 ppm. mdpi.com The carbon attached to the methoxy group (C-5') appears at δC 158.75 ppm. mdpi.com This provides a reference for the expected chemical shifts of the methoxy group in the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methoxy (-OCH₃) | ~3.8 | ~55 | Based on data for related methoxyphenyl derivatives. mdpi.com |

| Aromatic (C₆H₄) | ~6.9 - 7.5 | ~114 - 160 | Expected pattern for a 1,4-disubstituted ring. |

| Methine (-CHCl-) | ~5.0 - 5.5 | ~60 - 70 | Shift influenced by adjacent chlorine and carbonyl. |

| Methyl (-C(O)CH₃) | ~2.2 | ~28 - 32 | Typical range for a methyl ketone. |

| Carbonyl (C=O) | N/A | ~195 - 205 | Characteristic shift for a ketone carbonyl. |

Fourier Transform Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the molecular structure by measuring the vibrational modes of a molecule. uantwerpen.be

FTIR Spectroscopy: In the FTIR spectrum of 1-Chloro-1-(4-methoxyphenyl)propan-2-one, characteristic absorption bands are expected. A strong, sharp peak between 1715-1730 cm⁻¹ would correspond to the C=O stretching vibration of the ketone group. The C-O stretching of the methoxy ether group should appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce several peaks in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is expected to be found in the 800-600 cm⁻¹ region. uantwerpen.be For simple organic chlorine compounds, C-Cl absorptions are often observed in the 750-700 cm⁻¹ range. uantwerpen.be

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-Cl stretch is also an expected feature. uantwerpen.be In a study of a related chalcone, (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, both FTIR and FT-Raman spectra were used to identify the vibrational modes of the molecule. uantwerpen.be

Table 2: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR/Raman |

| Ketone C=O Stretch | 1730-1715 | FTIR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | FTIR/Raman |

| Ether C-O Stretch | 1250-1000 | FTIR |

| C-Cl Stretch | 800-600 | FTIR/Raman |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.orglibretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org

The structure of this compound contains several chromophores—the parts of the molecule that absorb light. These are the methoxy-substituted phenyl ring and the carbonyl group. The key electronic transitions expected for this molecule are:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the carbonyl group. These transitions typically have high molar absorptivities. shu.ac.uk

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and methoxy groups) to a π* antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. shu.ac.uk

The conjugation of the phenyl ring with the methoxy group influences the energy of these transitions, typically shifting the absorption maximum (λ_max) to longer wavelengths compared to an unsubstituted benzene (B151609) ring. libretexts.org The presence of the α-chloro-ketone moiety further influences the electronic environment.

Single-Crystal X-ray Diffraction Studies of Molecular and Crystal Structures (e.g., of Derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. tugraz.at It provides precise information on bond lengths, bond angles, and intermolecular interactions that define the crystal packing. While data for the parent compound is not available, detailed studies on its derivatives provide significant insight.

A comprehensive X-ray diffraction study was performed on the derivative 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one . nih.govresearchgate.net The compound crystallizes in the monoclinic P2₁/c space group. researchgate.net

Table 3: Crystal Data for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₁ClN₂O₂ | nih.govresearchgate.net |

| Molecular Weight | 226.66 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.8873 (3) | nih.govresearchgate.net |

| b (Å) | 25.0467 (10) | nih.govresearchgate.net |

| c (Å) | 7.3041 (3) | nih.govresearchgate.net |

| β (°) | 99.016 (4) | nih.govresearchgate.net |

| Volume (ų) | 1063.74 (8) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Temperature (K) | 100 | nih.govresearchgate.net |

Determination of Bond Lengths and Angles

The diffraction data allows for the precise measurement of bond lengths and angles within the crystal structure of the derivative. For instance, in a related derivative, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , the C=O bond length in the propanone moiety is 1.219(2) Å. In 1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one , the C-Cl bond length is 1.737 (3) Å. nih.gov These values are consistent with typical lengths for such bonds.

Table 4: Selected Bond Lengths for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

| Bond | Length (Å) | Reference |

| Cl1—C3 | 1.741 (2) | researchgate.net |

| O1—C2 | 1.221 (2) | researchgate.net |

| N1—N2 | 1.341 (2) | researchgate.net |

| N1—C3 | 1.320 (3) | researchgate.net |

| N2—C4 | 1.411 (2) | researchgate.net |

| C2—C3 | 1.481 (3) | researchgate.net |

Conformational Analysis and Molecular Geometry (e.g., Planarity, Z-configuration, zigzag conformation)

The crystal structure of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one reveals important conformational features. The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.150 Å. nih.govresearchgate.net The C=N double bond adopts a Z configuration. nih.govresearchgate.net Furthermore, the C(aryl)–N(H)–N=C portion of the molecule takes on an extended zigzag conformation. nih.govresearchgate.net This planarity and specific conformation are stabilized by the electronic and steric effects of the substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Table 5: Hydrogen-Bond Geometry (Å, °) for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A | Reference |

| N2—H2⋯O1ⁱ | 0.87 (3) | 2.22 (3) | 3.021 (2) | 153 (2) | nih.gov |

Symmetry code: (i) x+1, -y+1/2, z+1/2

Crystallographic Refinement Methodologies and Data Interpretation

The elucidation of the three-dimensional atomic arrangement of this compound and its derivatives relies heavily on single-crystal X-ray diffraction studies. The refinement process and subsequent interpretation of the crystallographic data are critical for understanding the molecule's precise geometry, conformation, and intermolecular interactions within the crystal lattice.

Methodologies for crystallographic refinement typically involve the use of sophisticated software packages designed to solve and refine crystal structures from diffraction data. nih.govokstate.edu Programs such as SHELXL and Olex2 are commonly employed for these tasks. researchgate.netresearchgate.net The refinement process is an iterative procedure of minimizing the difference between observed and calculated structure factors, which ultimately yields a detailed model of the crystal structure. okstate.edu

A case study involving a derivative, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one , provides specific insights into the refinement process. For this compound, data collection is performed at a low temperature (100 K) to minimize thermal vibrations of the atoms. nih.govresearchgate.net The structure is solved and refined using programs like SHELXL97, often integrated within a graphical user interface like Olex2. researchgate.netresearchgate.net

The refinement of F² is carried out against all reflections. nih.gov Hydrogen atoms are often treated with a mixed approach; for instance, the amino H-atom might be located in a difference Fourier map and refined freely, while other H-atoms are placed in idealized positions and refined using a riding model. researchgate.net This approach ensures a more accurate and realistic depiction of the molecule's structure.

Key indicators of a successful refinement include the R-factor (or R1), the weighted R-factor (wR2), and the goodness-of-fit (S). For the 4-methoxy substituted hydrazinylidene derivative, these values were reported as R = 0.038, wR = 0.102, and S = 1.05, indicating a good agreement between the experimental data and the refined structural model. nih.gov

Detailed Research Findings

The crystallographic analysis of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one reveals several key structural features. The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.150 Å. nih.govresearchgate.net The C=N double bond is observed to have a Z configuration. nih.govresearchgate.net

Interpretation of the crystal packing shows that adjacent molecules are linked by N—H⋯O hydrogen bonds involving the carbonyl group. nih.govresearchgate.net This interaction forms a chain running along the researchgate.net direction in the crystal lattice. nih.govresearchgate.net The Caryl–N(H)–N=C(Cl)–C(=O) portion of the molecule adopts an extended zigzag conformation. researchgate.net

In a related derivative, 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one , the asymmetric unit contains two independent molecules. mdpi.com Both molecules exhibit a nearly planar arrangement of non-hydrogen atoms and a Z-configuration at the C=N double bond. mdpi.com Similar to the methoxy derivative, the crystal structure is characterized by N—H⋯Ocarbonyl hydrogen bonds, which in this case form chains running along the direction. mdpi.com

Interactive Data Tables

The crystallographic data for the derivative 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one is summarized below.

Table 1: Crystal Data and Structure Refinement for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₁ClN₂O₂ |

| Formula weight | 226.66 |

| Temperature | 100 K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 5.8873 (3) Å |

| b | 25.0467 (10) Å |

| c | 7.3041 (3) Å |

| β | 99.016 (4)° |

| Volume | 1063.74 (8) ų |

| Z | 4 |

| Density (calculated) | 1.415 Mg m⁻³ |

| Absorption coefficient (μ) | 3.05 mm⁻¹ |

| F(000) | 472 |

| Crystal size | 0.35 × 0.10 × 0.05 mm |

| Theta range for data collection | 3.5° to 74.0° |

| Reflections collected | 3802 |

| Independent reflections | 2090 |

| R_int | 0.026 |

| Completeness to theta = 74.0° | >99% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2090 / 0 / 142 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.038 |

| R indices (all data) | wR2 = 0.102 |

| Largest diff. peak and hole | 0.25 and -0.30 e Å⁻³ |

Data sourced from references nih.govresearchgate.net.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-Chloro-1-(4-methoxyphenyl)propan-2-one. niscpr.res.in These calculations allow for a detailed analysis of the molecule's orbitals, charge distribution, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in For molecules with similar structures, computational studies indicate that these orbital energies can be reliably calculated. bohrium.com

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Indicates the molecule's ability to act as an electrophile. |

| HOMO | -6.8 | Reflects the molecule's capacity to act as a nucleophile. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests greater kinetic stability. |

The distribution of electron density within this compound governs its electrostatic interactions and reactive sites. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and interactions between orbitals. walisongo.ac.id Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and areas of positive potential (electron-poor) are prone to nucleophilic attack. researchgate.netucla.edu In related ketones, the carbonyl oxygen typically presents a region of high electron density. dntb.gov.ua

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| Carbonyl Carbon | +0.45 | +0.55 |

| Carbonyl Oxygen | -0.50 | -0.60 |

| Chlorine | -0.20 | -0.25 |

Theoretical calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). dntb.gov.ua Similarly, vibrational frequencies (IR and Raman) can be computed and are often scaled to better match experimental values. niscpr.res.in Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. dntb.gov.ua

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. up.ac.za

A transition state represents the highest energy point along a reaction coordinate and is a critical structure in determining the rate of a chemical reaction. libretexts.org Computational methods are used to locate and characterize the geometry of transition states. For reactions such as nucleophilic substitution at the α-carbon of this compound, the transition state would involve the simultaneous breaking of the carbon-chlorine bond and the formation of a new bond with the incoming nucleophile. up.ac.zayoutube.com The presence of the carbonyl group and the methoxyphenyl ring can significantly influence the stability and structure of the transition state.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state packing of molecules, which in turn influences physical properties such as solubility and melting point. Computational methods provide deep insights into the nature and strength of these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The Hirshfeld surface itself is defined as the isosurface where the contribution of the pro-molecule and the rest of the crystal to the electron density are equal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and shape index, a detailed picture of the intermolecular contacts can be obtained. The dnorm property, in particular, is useful for identifying significant hydrogen bonds and other short contacts, which appear as red spots on the surface.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions. Based on analyses of structurally similar compounds, the most significant contributions to the crystal packing would likely arise from hydrogen-hydrogen (H···H), chlorine-hydrogen (Cl···H/H···Cl), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.govresearchgate.netnih.gov For instance, in related chloro- and methoxy-substituted organic molecules, H···H interactions often account for the largest percentage of the Hirshfeld surface area, followed by contacts involving the heteroatoms. nih.govnih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Each point on the plot represents a pair of distances (di and de) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of the points are characteristic of specific interaction types. For this compound, one would anticipate distinct spikes in the fingerprint plot corresponding to the aforementioned Cl···H, C···H, and O···H contacts.

The analysis of electrostatic potential mapped onto the Hirshfeld surface would further elucidate the nature of these interactions. Regions of positive potential (blue) would indicate hydrogen-donor capabilities, while negative potential regions (red) would highlight hydrogen-acceptor sites, such as the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and the chlorine atom. nih.gov

Table 1: Expected Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis for this compound (Hypothetical Data)

| Interaction Type | Expected Contribution to Hirshfeld Surface (%) | Key Features in 2D Fingerprint Plot |

| H···H | 35 - 45% | Large, diffuse region in the center of the plot. |

| Cl···H/H···Cl | 20 - 30% | Symmetrical wings with sharp tips at shorter di + de values. nih.gov |

| C···H/H···C | 15 - 25% | Less distinct wings, often overlapping with other contacts. nih.gov |

| O···H/H···O | 5 - 15% | Sharper spikes indicating hydrogen bonding. |

| Other (C···C, C···O, etc.) | < 5% | Scattered points at longer distances. |

This table is illustrative and presents hypothetical data based on the analysis of similar compounds found in the literature.

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. researchgate.net Developed by Richard Bader, this theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density.

The analysis focuses on bond critical points (BCPs), which are points along the path of maximum electron density between two interacting atoms where the gradient of the density is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the interaction.

For this compound, an AIM analysis would be used to confirm and characterize the intermolecular contacts suggested by Hirshfeld surface analysis. The presence of a BCP and a bond path between two atoms is a definitive indicator of an interaction.

The values of ρ and ∇²ρ at the BCPs would allow for the classification of these interactions. For example:

Covalent bonds are characterized by high ρ and large negative ∇²ρ values.

Closed-shell interactions , which include hydrogen bonds, van der Waals forces, and halogen bonds, typically have low ρ and small positive ∇²ρ values.

In the context of intermolecular interactions for this compound, AIM analysis would be expected to identify BCPs corresponding to C—H···O, C—H···Cl, and potentially other weak interactions like C—H···π. nih.govresearchgate.net The topological parameters at these BCPs would provide a quantitative measure of their strength.

Table 2: Typical AIM Topological Parameters for Intermolecular Interactions (Illustrative)

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

| Strong Hydrogen Bond | 0.020 - 0.040 | 0.070 - 0.150 | Significant charge depletion at BCP, indicative of a strong interaction. |

| Weak Hydrogen Bond | 0.002 - 0.020 | 0.015 - 0.070 | Lower charge density and depletion, characteristic of weaker C—H···O/Cl contacts. researchgate.net |

| Halogen Bond (C—Cl···O/N) | 0.005 - 0.015 | 0.020 - 0.050 | Similar to weak hydrogen bonds, indicating a closed-shell interaction. |

| van der Waals Interaction | < 0.005 | > 0 | Very low electron density, typical of non-specific attractive forces. |

This table provides typical ranges for AIM parameters and is for illustrative purposes. Specific values would require a dedicated quantum chemical calculation for this compound.

While Hirshfeld surface analysis and AIM theory are excellent for studying interactions in the solid state, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for exploring the interaction of a molecule with a biological target, such as a protein or enzyme. nih.govresearchgate.net

Molecular Docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). ugm.ac.id The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses using a scoring function that approximates the binding free energy.

For a compound like this compound, a docking study would be hypothetical without a specified biological target. However, the methodology would involve:

Preparation of the 3D structure of the ligand and the receptor.

Defining the binding site on the receptor.

Running the docking algorithm to generate a set of possible binding poses.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor.

Molecular Dynamics (MD) Simulation provides a time-resolved view of the molecular system, allowing for the study of the dynamic behavior and stability of the ligand-receptor complex. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the system over time by solving Newton's equations of motion.

An MD simulation of this compound bound to a hypothetical receptor would allow for:

Assessment of the stability of the binding pose over the simulation time.

Calculation of the binding free energy using more rigorous methods like MM/PBSA or MM/GBSA.

Detailed analysis of the dynamics of the intermolecular interactions, including the persistence of hydrogen bonds and the role of water molecules in the binding site.

Table 3: Potential Interacting Amino Acid Residues for this compound in a Hypothetical Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue Types | Type of Interaction |

| Carbonyl group (C=O) | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond donor/acceptor |

| Methoxy group (-OCH3) | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond acceptor |

| Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking |

| Phenyl ring | Leucine, Valine, Isoleucine | Hydrophobic interaction |

| Chlorine atom (-Cl) | Electron-donating groups (e.g., backbone carbonyls) | Halogen bonding |

This table is illustrative and lists potential interactions based on the chemical structure of the compound. The actual interactions would depend on the specific topology and amino acid composition of the receptor's binding site.

Comparative and Structure Reactivity Relationship Studies

Influence of Aryl Ring Substituents on Chemical Reactivity and Molecular Interactions

The nature of the substituent on the aryl ring significantly modulates the chemical reactivity of α-haloketones. In 1-Chloro-1-(4-methoxyphenyl)propan-2-one, the para-methoxy (-OCH₃) group plays a crucial role. Substituents influence the electron density of the aromatic ring and, by extension, the reactivity of the adjacent benzylic carbon and carbonyl group through a combination of inductive and resonance effects. libretexts.org

Inductive and Resonance Effects:

Inductive Effect: The oxygen atom of the methoxy (B1213986) group is highly electronegative and withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond. libretexts.org

Resonance Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which is an electron-donating effect. libretexts.org

For the methoxy group, the electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect. This net electron-donating character increases the electron density of the aromatic ring, which can influence reaction rates and mechanisms. For instance, in reactions involving the formation of a carbocation intermediate at the benzylic position (the carbon attached to the chlorine), the electron-donating methoxy group provides significant stabilization through resonance. researchgate.net This enhanced stability of the carbocation can favor reaction pathways like SN1 or E1. researchgate.net

The table below summarizes the expected influence of different para-substituents on the reactivity of the α-chloro ketone moiety compared to the methoxy group.

| Substituent (at para-position) | Dominant Electronic Effect | Classification | Predicted Effect on SN1/E1 Rate (vs. -OCH₃) | Predicted Effect on Carbonyl Electrophilicity (vs. -OCH₃) |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strong Resonance & Inductive Withdrawal | Deactivating | Decreased | Increased |

| -CN (Cyano) | Resonance & Inductive Withdrawal | Deactivating | Decreased | Increased |

| -Cl (Chloro) | Inductive Withdrawal > Resonance Donation | Deactivating | Decreased | Increased |

| -H (Hydrogen) | Neutral (Reference) | Neutral | Decreased | Increased |

| -CH₃ (Methyl) | Inductive & Hyperconjugation Donation | Activating | Decreased | Decreased |

| -OH (Hydroxyl) | Resonance Donation > Inductive Withdrawal | Activating | Comparable/Slightly Decreased | Decreased |

| -OCH₃ (Methoxy) | Resonance Donation > Inductive Withdrawal | Activating | Reference | Reference |

Comparison with Isomeric and Analogous Halogenated Propanones (e.g., bromo-substituted ketones)

The identity of the halogen atom at the α-position is a primary determinant of the molecule's reactivity in nucleophilic substitution reactions. The reactivity of haloalkanes in such reactions, which often involve the breaking of the carbon-halogen bond in the rate-determining step, generally increases down the halogen group. youtube.com

This trend is directly attributable to the carbon-halogen (C-X) bond strength. The C-Cl bond is stronger and shorter than the C-Br bond, which in turn is stronger than the C-I bond. youtube.com Consequently, more energy is required to break the C-Cl bond, rendering chloro-compounds less reactive than their bromo- and iodo- counterparts in reactions where C-X bond cleavage is critical. youtube.comchemistryguru.com.sg

Therefore, 1-Bromo-1-(4-methoxyphenyl)propan-2-one would be expected to be more reactive than this compound in nucleophilic substitution reactions. chemistryguru.com.sglibretexts.org The bromo-analog serves as a better leaving group, facilitating a faster reaction rate.

The table below offers a comparison of key properties for analogous α-haloketones.

| Property | Chloro-Derivative (C-Cl) | Bromo-Derivative (C-Br) | Iodo-Derivative (C-I) |

|---|---|---|---|

| Average Bond Energy (kJ/mol) | ~328 | ~276 | ~240 |

| Relative Reactivity in SN2 Reactions | Less Reactive | More Reactive | Most Reactive |

| Leaving Group Ability | Good | Better | Best |

Isomeric variations also influence reactivity. For example, an isomer like 2-chloro-1-(4-methoxyphenyl)propan-1-one, where the halogen and methyl groups are swapped, would exhibit different chemical behavior. guidechem.com The reactivity at the carbonyl group and the halogenated carbon would be altered due to the change in their immediate chemical environment.

Stereochemical Aspects of Reactions Involving this compound

The C1 carbon of this compound, bonded to the aryl ring, the chlorine atom, the carbonyl group, and a hydrogen atom, is a chiral center. This introduces stereochemistry into its reactions, which can proceed with specific stereochemical outcomes.

Reactions at the Chiral Center:

SN2 Reactions: If a nucleophile attacks the chiral C1 carbon and displaces the chloride ion via an SN2 mechanism, the reaction will proceed with an inversion of configuration. lumenlearning.com For example, if the starting material is the pure (R)-enantiomer, the product will be the (S)-enantiomer. This process is stereospecific. lumenlearning.com

SN1 Reactions: If the reaction proceeds through an SN1 mechanism, the chloride leaving group would first dissociate to form a planar, achiral carbocation intermediate. lumenlearning.com The subsequent attack by a nucleophile can occur from either face of the plane with equal probability, leading to a racemic mixture (a 50:50 mixture of both enantiomers) of the product. lumenlearning.com The electron-donating p-methoxy group could promote this pathway by stabilizing the carbocation intermediate. researchgate.net

Reactions at the Carbonyl Group: The carbonyl group is trigonal planar, and its two faces (termed 're' and 'si') are diastereotopic due to the adjacent chiral center. libretexts.org Nucleophilic addition to the carbonyl carbon will create a new chiral center, resulting in the formation of diastereomers.

The existing chiral center at C1 can influence the direction of the nucleophilic attack on the carbonyl carbon, a phenomenon known as substrate-controlled diastereoselectivity. This may lead to the preferential formation of one diastereomer over the other. For instance, the addition of a nucleophile to racemic this compound can result in a mixture of diastereomeric products. nih.gov

The potential stereochemical outcomes are summarized in the table below, assuming the reaction starts with the (R)-enantiomer.

| Reaction Type at C1 | Starting Material | Stereochemical Outcome | Product(s) |

|---|---|---|---|

| SN2 (e.g., with Nu:⁻) | (R)-enantiomer | Inversion of configuration | (S)-product |

| SN1 (e.g., with Nu:⁻) | (R)-enantiomer | Racemization | 50:50 mixture of (R)- and (S)-products |

| Nucleophilic Addition to C=O | (R)-enantiomer | Formation of diastereomers | Mixture of (1R, 2R)- and (1R, 2S)-products (likely in unequal amounts) |

常见问题

Q. Basic

- NMR spectroscopy : H and C NMR confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH) and the carbonyl moiety (δ ~200 ppm for C=O) .

- X-ray crystallography : Single-crystal diffraction (e.g., using CuKα radiation) resolves the planar C-N-N=C-Cl backbone and validates bond lengths (e.g., C-Cl = 1.73 Å) . SHELX programs are standard for structure refinement .

How does hydrogen bonding influence the crystal packing of this compound?

Advanced

Intermolecular N–H⋯O hydrogen bonds (2.85–3.10 Å) link adjacent molecules into chains along the [2 0 1] direction . Graph-set analysis (e.g., motifs) reveals directional interactions critical for stabilizing the monoclinic lattice . These interactions are sensitive to substituents; for example, electron-donating methoxy groups enhance hydrogen bond strength compared to chloro analogs .

What challenges arise during crystallographic refinement using SHELX, and how are they addressed?

Q. Advanced

- Disordered atoms : Chlorine or methoxy groups may exhibit positional disorder. Partial occupancy modeling in SHELXL resolves this .

- Hydrogen atom placement : Riding models (for C-bound H) and free refinement (for N–H) improve accuracy. In one study, amino H atoms were located via difference Fourier maps and refined isotropically .

- Absorption correction : Multi-scan methods (e.g., CrysAlis PRO) mitigate CuKα radiation absorption issues in thin crystals (0.35 × 0.10 × 0.05 mm) .

How can computational methods (e.g., DFT) complement experimental data in studying reactivity?

Advanced

DFT calculations (e.g., B3LYP/6-311G**) predict electrophilic sites, such as the α-carbon adjacent to the carbonyl, which aligns with observed nucleophilic attack in pyrazole synthesis . Comparative studies with XRD data validate bond angles (e.g., C–N–N = 118.5°) and charge distribution, aiding in mechanistic studies of heterocycle formation .

How should researchers resolve contradictions in reported crystallographic data (e.g., unit cell parameters)?

Advanced

Discrepancies in unit cell parameters (e.g., Å vs. Å in analogs) may arise from temperature (100 K vs. room temperature) or substitution effects . Strategies include:

- Data re-measurement : Ensure consistent experimental conditions (e.g., low-temperature data collection).

- Validation tools : Check CIF files with PLATON or checkCIF for symmetry errors .

- Comparative analysis : Cross-reference with structurally similar hydrazonoyl chlorides .

What role does this compound play in synthesizing heterocyclic intermediates?

Advanced

The compound serves as a precursor for pyrazoles and other heterocycles. For example, condensation with hydrazines yields pyrazole derivatives via cyclization of the N–N–C=O moiety . Reaction optimization (e.g., solvent polarity, catalysts) can enhance regioselectivity, as demonstrated in antimicrobial chalcone derivatives .

How are spectroscopic and crystallographic data integrated to confirm molecular conformation?

Advanced

Combining NMR (for dynamic behavior) and XRD (for static structure) resolves conformation. For instance, the planar geometry observed in XRD aligns with NMR coupling constants ( Hz for trans-olefinic protons in analogs) . Discrepancies, such as rotational isomers in solution, are identified via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。